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Abstract

Rauvomine B is a structurally unique monoterpenoid indole alkaloid, distinguished by a rare
cyclopropane ring fused to its indoloquinolizidine core.[1] Isolated from the traditional medicinal
plant Rauvolfia vomitoria, this natural product has garnered significant attention for its novel
hexacyclic architecture and promising anti-inflammatory properties.[1][2][3] This document
provides an in-depth technical overview of Rauvomine B, encompassing its discovery, the first
total synthesis, detailed experimental protocols for its isolation and synthesis, and its biological
activities. All quantitative data is presented in structured tables, and key experimental and
logical workflows are visualized through diagrams to facilitate a deeper understanding for
research and drug development applications.

Discovery and Structural Elucidation

Rauvomine B was first isolated in 2017 from the aerial parts of Rauvolfia vomitoria, a plant with
a history of use in traditional medicine.[1] The structure of Rauvomine B was elucidated
through a combination of spectroscopic analysis, including 1D and 2D NMR, high-resolution
electrospray ionization mass spectrometry (HRESIMS), and single-crystal X-ray diffraction.

The molecule possesses a novel C18 normonoterpenoid indole alkaloid skeleton featuring a
substituted cyclopropane ring, which forms an unusual 6/5/6/6/3/5 hexacyclic system. This
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unique structural feature makes it one of only a handful of known monoterpenoid indole

alkaloids to contain a cyclopropane ring.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for

Rauvomine B as reported in the initial isolation study.

Property

Value

Molecular Formula

Ci1sH1sN20

Molecular Weight

278.1419 g/mol

Appearance

White powder

Optical Rotation

[a]2°D -95.6 (c 0.8, CHCls)

HRESIMS (m/z)

[M+H]*+ 279.1498 (calcd. for C1sH19N20,
279.1492)

UV (MeOH) Amax (nm)

225,279

IR (KBr) vmax (cm~1)

3386, 2923, 1719, 1687, 1595, 1452, 1260,
1095, 748

1H NMR (CDCls, MHz)

57.98 (s, 1H), 7.49 (d, J=7.5 Hz, 1H), 7.30 (t,
J=7.5 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H), 4.15 (s,
1H), 3.40-3.35 (m, 1H), 3.15-3.10 (m, 1H), 2.95
(dd, J=15.0, 5.0 Hz, 1H), 2.80 (d, J=15.0 Hz,
1H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.85
(d, J=5.0 Hz, 3H), 1.70-1.60 (m, 1H), 1.40-1.30
(m, 1H)

13C NMR (CDCls, MHz)

0 175.2,136.2, 134.5,129.8, 121.8, 119.5,
118.2, 111.0, 60.8, 55.4, 52.1, 48.9, 45.6, 35.2,
33.1,29.7,25.9,12.8

Total Synthesis
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The first total synthesis of (-)-Rauvomine B was accomplished by Aquilina, Banerjee, Morais et
al. and reported in 2024. The synthesis is notable for its strategic use of a strain-promoted
intramolecular cyclopropanation to construct the key three-membered ring. The synthesis
proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy revolves around a rhodium-catalyzed intramolecular
cyclopropanation of an N-sulfonyl triazole precursor. This key disconnection simplifies the
hexacyclic target to a tetracyclic intermediate. The tetracycle itself was envisioned to be
assembled through a series of well-established and stereoselective reactions.
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Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Key Reactions and Transformations

The successful synthesis of Rauvomine B hinged on several key chemical transformations:

o Palladium-Catalyzed Stereospecific Allylic Amination: This reaction established a crucial C-N
bond and set a key stereocenter.

« cis-selective Pictet-Spengler Reaction: This classic transformation was employed to
construct the indoloquinolizidine core with high diastereoselectivity.

e Ring-Closing Metathesis (RCM): RCM was used to form one of the six-membered rings of
the tetracyclic intermediate.

» Strain-Promoted Intramolecular Cyclopropanation: The hallmark of the synthesis, this step
involved the rhodium-catalyzed decomposition of an N-sulfonyl triazole to an a-imino
carbene, which then underwent cyclopropanation with a tethered alkene to form the
signature cyclopropane ring of Rauvomine B.

Experimental Protocols: Total Synthesis

The following are detailed protocols for the key steps in the synthesis of (-)-Rauvomine B,
adapted from the supporting information of Aquilina et al.

Step 1: Pictet-Spengler Reaction

To a solution of the allylic amine intermediate in CH2Clz at 0 °C is added trifluoroacetic acid
(TFA). The reaction mixture is stirred for 1 hour at this temperature and then warmed to room
temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of
saturated aqueous NaHCOs solution. The aqueous layer is extracted with CH2Clz, and the
combined organic layers are dried over Naz2SOa, filtered, and concentrated under reduced
pressure. The crude product is purified by flash column chromatography on silica gel to afford
the tetracyclic product.

Step 2: Ring-Closing Metathesis
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The diene substrate is dissolved in degassed CH2Clz. To this solution is added Grubbs'
second-generation catalyst. The reaction mixture is heated to reflux and stirred for 12 hours
under an inert atmosphere. The mixture is then cooled to room temperature and concentrated
under reduced pressure. The residue is purified by flash column chromatography on silica gel
to yield the metathesis product.

Step 3: Intramolecular Cyclopropanation

The N-sulfonyl triazole precursor is dissolved in 1,2-dichloroethane (DCE). Rhz(esp)z is added,
and the reaction mixture is heated to 80 °C and stirred for 3 hours. After cooling to room
temperature, the solvent is removed in vacuo. The resulting crude material is purified by
preparative thin-layer chromatography to provide (-)-Rauvomine B.

Step 4: Final Deprotection

To a solution of the protected Rauvomine B precursor in CH2Clz is added trifluoroacetic acid
(TFA). The reaction is stirred at room temperature for 1 hour. The solvent is then removed
under reduced pressure, and the residue is redissolved in CH2Clz and washed with saturated
agueous NaHCOs. The organic layer is dried over NazSOs4, filtered, and concentrated. The
crude product is purified by flash chromatography to yield the final natural product, (-)-
Rauvomine B, in excellent yield (91%).

Biological Activity
Anti-inflammatory Activity

Preliminary biological testing has shown that Rauvomine B exhibits significant anti-
inflammatory activity. In a screen using lipopolysaccharide (LPS)-stimulated RAW 264.7
macrophages, Rauvomine B demonstrated inhibition of this inflammatory pathway with an I1Cso
value of 39.6 uM. This potency is comparable to the positive control, celecoxib, which had an
ICs0 of 34.3 M in the same assay.

ICs0 (UM) against RAW 264.7
Compound

Macrophages
Rauvomine B 39.6
Celecoxib 34.3

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of
compounds in LPS-stimulated RAW 264.7 macrophages, based on standard methodologies.
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Caption: Workflow for the anti-inflammatory assay.
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Protocol:

e Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified
Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO-.

 Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10> cells per
well and allowed to adhere overnight.

e Treatment: The culture medium is replaced with fresh medium containing various
concentrations of Rauvomine B or a vehicle control. The cells are pre-incubated for 1-2
hours.

» Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control)
to a final concentration of 1 ug/mL to induce an inflammatory response.

 Incubation: The plates are incubated for an additional 24 hours.

 Nitric Oxide Assay: The production of nitric oxide (NO), a key inflammatory mediator, is
quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture
supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent
are mixed, and the absorbance is measured at 540 nm. The concentration of nitrite is
determined from a standard curve.

o Data Analysis: The ICso value is calculated by plotting the percentage of NO inhibition
against the log concentration of Rauvomine B.

Conclusion and Future Directions

Rauvomine B stands out as a fascinating natural product due to its unique chemical
architecture and relevant biological activity. The successful completion of its first total synthesis
not only confirms its structure but also opens avenues for the synthesis of analogs and further
investigation into its mechanism of action. The anti-inflammatory properties of Rauvomine B
suggest that its scaffold could be a promising starting point for the development of new
therapeutic agents. Future research will likely focus on elucidating the specific molecular
targets of Rauvomine B within inflammatory signaling pathways and exploring the structure-
activity relationships of this intriguing class of alkaloids.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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